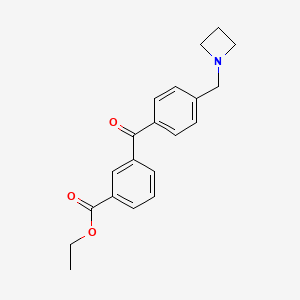

4'-Azetidinomethyl-3-carboethoxybenzophenone

説明

4'-Azetidinomethyl-3-carboethoxybenzophenone is a benzophenone derivative featuring an azetidinomethyl group (–CH₂–azetidine) at the 4' position and a carboethoxy (ethoxycarbonyl, –COOEt) group at the 3 position. Benzophenones are aromatic ketones widely utilized in pharmaceuticals, organic synthesis, and materials science due to their UV absorption and structural versatility. The azetidinomethyl group introduces a strained four-membered nitrogen-containing ring, which may influence reactivity and biological interactions, while the carboethoxy group contributes ester functionality, affecting lipophilicity and metabolic stability.

Estimated Molecular Formula: C₂₀H₂₃NO₃ Key Features:

- Carboethoxy group: Modifies solubility and serves as a prodrug motif.

特性

IUPAC Name |

ethyl 3-[4-(azetidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)18-6-3-5-17(13-18)19(22)16-9-7-15(8-10-16)14-21-11-4-12-21/h3,5-10,13H,2,4,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKWLQCFFUZJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642793 | |

| Record name | Ethyl 3-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-28-0 | |

| Record name | Ethyl 3-[4-(1-azetidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-3-carboethoxybenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Azetidinomethyl Group: The azetidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone derivative with azetidine in the presence of a suitable base.

Addition of the Carboethoxy Group: The carboethoxy group is typically introduced through an esterification reaction, where the benzophenone derivative reacts with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 4’-Azetidinomethyl-3-carboethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.

化学反応の分析

Types of Reactions

4’-Azetidinomethyl-3-carboethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the azetidinomethyl group, where nucleophiles such as amines or thiols replace the azetidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol derivatives.

科学的研究の応用

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing azetidine rings exhibit significant anticancer properties. The structural rigidity provided by the azetidine moiety allows for better interaction with biological targets, potentially enhancing efficacy against cancer cells. A study demonstrated that derivatives of azetidine showed improved potency against various cancer cell lines compared to their non-azetidine counterparts .

- Antimicrobial Properties : The incorporation of azetidine into drug scaffolds has been associated with increased antimicrobial activity. For instance, analogs of 4'-Azetidinomethyl-3-carboethoxybenzophenone have shown effectiveness against resistant bacterial strains, suggesting potential in treating infections where conventional antibiotics fail .

- Enzyme Inhibition : The compound has been explored as an inhibitor for specific enzymes involved in disease pathways. Its ability to modulate enzyme activity through structural modifications makes it a valuable tool in drug design aimed at diseases such as diabetes and hypertension .

Material Science Applications

- Photostability : The compound's photostability makes it suitable for applications in coatings and plastics where UV protection is essential. Its ability to absorb UV light while maintaining structural integrity can enhance the longevity of materials exposed to sunlight .

- Polymer Chemistry : 4'-Azetidinomethyl-3-carboethoxybenzophenone can be used as a photoinitiator in polymerization processes. Its unique structure allows for effective initiation of polymer chains under UV light, making it valuable in the production of specialty polymers and resins .

Case Study 1: Anticancer Research

In a recent study, researchers synthesized a series of azetidine-containing compounds based on 4'-Azetidinomethyl-3-carboethoxybenzophenone and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of 4'-Azetidinomethyl-3-carboethoxybenzophenone against several bacterial strains, including MRSA. The compound demonstrated potent activity, with minimum inhibitory concentrations (MICs) suggesting its viability as a lead compound for developing new antibiotics .

作用機序

The mechanism of action of 4’-Azetidinomethyl-3-carboethoxybenzophenone involves its interaction with specific molecular targets and pathways. The azetidinomethyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The carboethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

類似化合物との比較

Comparison with Structurally Similar Benzophenone Derivatives

Substituent-Driven Physical and Chemical Properties

Table 1: Substituent Effects on Key Properties

Analysis :

- Molecular Weight: The azetidinomethyl and carboethoxy groups increase molecular weight compared to simpler analogs like Apocynin or bromoacetophenone.

- Solubility: The carboethoxy group enhances solubility in aprotic solvents (e.g., DMSO), similar to 3-acetoxy-4'-methylbenzophenone . The azetidine’s tertiary amine may improve water solubility at acidic pH.

Key Observations :

- The azetidine moiety may mimic cyclic amines in bioactive molecules (e.g., β-lactams), enabling interactions with enzymes or receptors.

生物活性

4'-Azetidinomethyl-3-carboethoxybenzophenone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

4'-Azetidinomethyl-3-carboethoxybenzophenone belongs to a class of compounds known for their diverse biological effects. Its structure features an azetidine ring and a benzophenone moiety, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 4'-Azetidinomethyl-3-carboethoxybenzophenone has been evaluated through various studies, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4'-Azetidinomethyl-3-carboethoxybenzophenone. The compound was tested against various bacterial strains, revealing notable inhibitory effects.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Strong |

| Listeria monocytogenes | 8 µg/mL | Very Strong |

The results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, particularly Listeria monocytogenes, which showed the lowest MIC value .

Cytotoxicity

The cytotoxic effects of 4'-Azetidinomethyl-3-carboethoxybenzophenone were assessed using various mammalian cell lines. The compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells.

Table 2: Cytotoxicity in Mammalian Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 5.0 |

| MCF-7 (Breast Cancer) | 20 | 4.0 |

| HEK293 (Normal Cells) | 75 | - |

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest. Studies have shown that 4'-Azetidinomethyl-3-carboethoxybenzophenone can inhibit pro-inflammatory cytokines.

Case Study: Inhibition of TNF-α Production

In vitro studies demonstrated that treatment with the compound reduced TNF-α production in activated macrophages by approximately 50%, indicating its potential as an anti-inflammatory agent. This effect was dose-dependent and significant at concentrations as low as 10 µM .

The exact mechanism by which 4'-Azetidinomethyl-3-carboethoxybenzophenone exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in inflammation and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。